Tesevatinib tosylate

Übersicht

Beschreibung

Tesevatinib-Tosylate, auch bekannt als KD019 oder XL647, ist ein experimentelles Medikament, das hauptsächlich zur Anwendung bei Nierenzellkrebs und polyzystischer Nierenerkrankung vorgeschlagen wird. Es wurde ursprünglich von Exelixis, Inc. entwickelt und später von Kadmon Corporation übernommen. Tesevatinib-Tosylate ist ein potenter Inhibitor mehrerer Rezeptortyrosinkinasen, darunter der epidermalen Wachstumsfaktorrezeptor, der epidermale Wachstumsfaktorrezeptor 2, der vaskuläre endotheliale Wachstumsfaktorrezeptor und Ephrin B4 .

Herstellungsmethoden

Die Synthese von Tesevatinib-Tosylate umfasst mehrere Schritte, beginnend mit der Herstellung der Quinazolin-Grundstruktur. Der Syntheseweg umfasst typischerweise die folgenden Schritte:

Bildung des Quinazolin-Kerns: Dies beinhaltet die Reaktion geeigneter Anilinderivate mit Formamid oder Ameisensäure unter Hochtemperaturbedingungen.

Einführung von Substituenten: Verschiedene Substituenten werden durch nukleophile Substitutionsreaktionen an den Quinazolin-Kern eingeführt, wobei häufig Reagenzien wie Alkylhalogenide oder Alkohole verwendet werden.

Bildung des Tosylatsalzes: Der letzte Schritt beinhaltet die Reaktion des synthetisierten Tesevatinibs mit p-Toluolsulfonsäure zur Bildung des Tosylatsalzes.

Vorbereitungsmethoden

The synthesis of tesevatinib tosylate involves several steps, starting with the preparation of the core quinazoline structure. The synthetic route typically includes the following steps:

Formation of the quinazoline core: This involves the reaction of appropriate aniline derivatives with formamide or formic acid under high-temperature conditions.

Introduction of substituents: Various substituents are introduced to the quinazoline core through nucleophilic substitution reactions, often using reagents like alkyl halides or alcohols.

Formation of the tosylate salt: The final step involves the reaction of the synthesized tesevatinib with p-toluenesulfonic acid to form the tosylate salt.

Analyse Chemischer Reaktionen

Tesevatinib-Tosylate unterliegt mehreren Arten chemischer Reaktionen:

Oxidation: Die Verbindung kann Oxidationsreaktionen eingehen, insbesondere an den Methoxygruppen, wobei entsprechende Aldehyde oder Carbonsäuren gebildet werden.

Reduktion: Reduktionsreaktionen können am Quinazolin-Kern auftreten und zur Bildung von Dihydroquinazolinderivaten führen.

Substitution: Nukleophile Substitutionsreaktionen sind häufig, insbesondere an den halogenierten aromatischen Ringen. Häufige Reagenzien sind Alkylhalogenide und Alkohole.

Hydrolyse: Die Tosylgruppe kann unter sauren oder basischen Bedingungen hydrolysiert werden, was zur Bildung der freien Base führt

Wissenschaftliche Forschungsanwendungen

Tesevatinib-Tosylate hat eine breite Palette an Anwendungen in der wissenschaftlichen Forschung:

Chemie: Es wird als Modellverbindung zur Untersuchung der Inhibition von Rezeptortyrosinkinasen und ihrer Rolle bei verschiedenen chemischen Reaktionen verwendet.

Biologie: Die Verbindung wird verwendet, um die biologischen Pfade zu untersuchen, die Rezeptortyrosinkinasen betreffen, insbesondere bei der Proliferation von Krebszellen und der Angiogenese.

Medizin: Tesevatinib-Tosylate wird hinsichtlich seiner potenziellen therapeutischen Wirkung bei der Behandlung von Nierenzellkrebs, polyzystischer Nierenerkrankung und Glioblastom untersucht. .

Industrie: Die Verbindung wird in der pharmazeutischen Industrie zur Entwicklung neuer Krebstherapien und Behandlungen für polyzystische Nierenerkrankungen eingesetzt

Wirkmechanismus

Tesevatinib-Tosylate entfaltet seine Wirkung durch die Hemmung mehrerer Rezeptortyrosinkinasen, darunter der epidermalen Wachstumsfaktorrezeptor, der epidermale Wachstumsfaktorrezeptor 2, der vaskuläre endotheliale Wachstumsfaktorrezeptor und Ephrin B4. Diese Kinasen spielen eine entscheidende Rolle bei der Proliferation von Tumorzellen, der Angiogenese und der Tumorvaskularisierung. Durch die Hemmung dieser Kinasen reduziert Tesevatinib-Tosylate effektiv das Tumorwachstum und den Tumorfortschritt .

Wirkmechanismus

Tesevatinib tosylate exerts its effects by inhibiting multiple receptor tyrosine kinases, including epidermal growth factor receptor, epidermal growth factor receptor 2, vascular endothelial growth factor receptor, and ephrin B4. These kinases play crucial roles in tumor cell proliferation, angiogenesis, and tumor vascularization. By inhibiting these kinases, this compound effectively reduces tumor growth and progression .

Vergleich Mit ähnlichen Verbindungen

Tesevatinib-Tosylate ist einzigartig in seiner Fähigkeit, mehrere Rezeptortyrosinkinasen gleichzeitig zu hemmen. Ähnliche Verbindungen sind:

Erlotinib: Hemmt hauptsächlich den epidermalen Wachstumsfaktorrezeptor, ist aber weniger wirksam gegen andere Kinasen.

Lapatinib: Hemmt sowohl den epidermalen Wachstumsfaktorrezeptor als auch den epidermalen Wachstumsfaktorrezeptor 2, hat aber eine begrenzte Aktivität gegen den vaskulären endothelialen Wachstumsfaktorrezeptor und Ephrin B4.

Sorafenib: Hemmt den vaskulären endothelialen Wachstumsfaktorrezeptor und andere Kinasen, ist aber weniger potent gegen den epidermalen Wachstumsfaktorrezeptor und den epidermalen Wachstumsfaktorrezeptor 2

Die breite Hemmungsspektrum von Tesevatinib-Tosylate macht es zu einem vielversprechenden Kandidaten für die Behandlung verschiedener Krebsarten und polyzystischer Nierenerkrankungen.

Eigenschaften

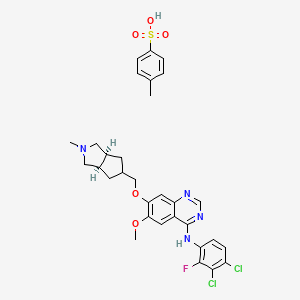

IUPAC Name |

7-[[(3aR,6aS)-2-methyl-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-5-yl]methoxy]-N-(3,4-dichloro-2-fluorophenyl)-6-methoxyquinazolin-4-amine;4-methylbenzenesulfonic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H25Cl2FN4O2.C7H8O3S/c1-31-9-14-5-13(6-15(14)10-31)11-33-21-8-19-16(7-20(21)32-2)24(29-12-28-19)30-18-4-3-17(25)22(26)23(18)27;1-6-2-4-7(5-3-6)11(8,9)10/h3-4,7-8,12-15H,5-6,9-11H2,1-2H3,(H,28,29,30);2-5H,1H3,(H,8,9,10)/t13?,14-,15+; | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQLLAIBEWDUUBQ-XZPOUAKSSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)O.CN1CC2CC(CC2C1)COC3=C(C=C4C(=C3)N=CN=C4NC5=C(C(=C(C=C5)Cl)Cl)F)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)S(=O)(=O)O.CN1C[C@H]2CC(C[C@H]2C1)COC3=C(C=C4C(=C3)N=CN=C4NC5=C(C(=C(C=C5)Cl)Cl)F)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H33Cl2FN4O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

663.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1000599-06-3 | |

| Record name | Tesevatinib tosylate [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1000599063 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | TESEVATINIB TOSYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GKB6T21I50 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.